5'-Amino-5'-Desoxythymidin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5'-Amino-5'-deoxythymidine from thymidine is achieved in a two-step process, leading to its conversion into a 5'-methoxytrityl-protected 3'-phosphoramidite building block for DNA assembly on solid supports. This synthesis pathway facilitates the production of peptide-DNA hybrids either through stepwise manner or fragment condensation, enabling the creation of both single compounds and small combinatorial libraries (Tetzlaff et al., 1998).

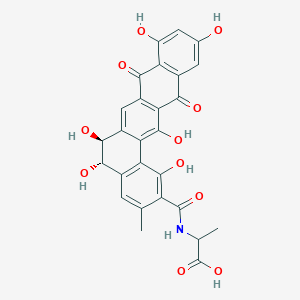

Molecular Structure Analysis

The molecular structure of 5'-Amino-5'-deoxythymidine plays a crucial role in its interaction with enzymes and incorporation into DNA. Studies have shown its specific phosphorylation by herpesvirus thymidine kinase and the stability of its enzymatically formed diphosphate derivative, which is significant in understanding its mechanism of action and potential applications in virology and molecular biology (Chen et al., 1980).

Chemical Reactions and Properties

5'-Amino-5'-deoxythymidine undergoes specific chemical reactions, including its incorporation into polynucleotides using DNA polymerase I and a phiX174 DNA template. This process demonstrates the compound's ability to stimulate synthesis of acid-precipitable polynucleotides, which is essential for its use in enzymatic syntheses and the formation of phosphoramidate polynucleotides (Letsinger & Wilkes, 1976).

Physical Properties Analysis

The physical properties of 5'-Amino-5'-deoxythymidine, including its stability under various conditions and its interaction with DNA polymerases, are vital for its use in molecular biology and genetic engineering. The compound's incorporation into DNA and its stability to the pH of the enzymically formed diphosphate derivative are crucial aspects that influence its utility in research and therapeutic applications (Chen et al., 1980).

Chemical Properties Analysis

The chemical properties of 5'-Amino-5'-deoxythymidine, particularly its reactivity and incorporation into oligonucleotides, are of significant interest. The compound's enhanced reactivity compared to hydroxyl groups has been leveraged in biological, pharmaceutical, and genomic applications, showcasing its versatility and potential in various scientific fields (Wolfe et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthese von Nukleotid-Analoga

5'-Amino-5'-Desoxythymidin wird bei der Synthese von 5′‐Amino‐2′,5′‐Didesoxy-Analoga von Adenosin, Cytidin, Guanosin, Inosin und Uridin verwendet . Diese Analoga werden aus ihren jeweiligen natürlich vorkommenden Nukleosiden über die Reduktion von 5′‐Azido‐2′,5′‐Didesoxy-Zwischenprodukten unter Verwendung der Staudinger-Reaktion synthetisiert .

DNA-Replikationsstudien

This compound wurde in Modellstudien zur DNA-Replikation eingesetzt . Es liefert Erkenntnisse über die Mechanismen der DNA-Replikation und die Rolle verschiedener Enzyme in diesem Prozess .

Schablonen-gesteuerte chemische Amplifikation

Diese Verbindung wird in schablonen-gesteuerten chemischen Amplifikationsstudien verwendet . Diese Studien sind entscheidend für das Verständnis der Prozesse der DNA-Amplifikation und -Replikation .

Mechanistische Studien zu Polymerasen und reversen Transkriptasen

This compound wird in mechanistischen Studien zu Polymerasen und reversen Transkriptasen verwendet . Diese Studien tragen zum Verständnis der Funktionsweise dieser Enzyme und ihrer Rolle bei der DNA-Replikation bei .

Aufbau von kombinatorischen Peptid-DNA-Hybriden

This compound wird beim Aufbau von kombinatorischen Peptid-DNA-Hybriden verwendet . Diese Hybride haben potentielle Anwendungen im Bereich der Antisense-Therapeutika .

Synthese von 5′-modifizierten Oligonukleotiden

This compound wird bei der Synthese von 5′-modifizierten Oligonukleotiden verwendet . Diese Oligonukleotide tragen 5′-Anhängsel, die aus einer Nukleobase und einer Amidbindung bestehen . Sie werden aus 5′-Amino-5′-Desoxyoligonukleotiden, Aminosäure-Bausteinen und Thymin- oder Uracil-Derivaten hergestellt .

Radioempfindlichkeitsstudien

This compound wird in Radioempfindlichkeitsstudien verwendet . Es hilft beim Verständnis der Auswirkungen von Strahlung auf Zellen und der Mechanismen der DNA-Schädigung und -Reparatur .

Genomische Sequenzanalyse

Die this compound-Analoga können vom Klenow-Fragment der Escherichia coli DNA-Polymerase I effizient in DNA eingebaut werden . Diese Eigenschaft wird in der genomischen Sequenzanalyse genutzt .

Wirkmechanismus

Target of Action

5’-Amino-5’-deoxythymidine is a purine nucleoside analog . The primary target of 5’-Amino-5’-deoxythymidine is Thymidylate Synthase (TS) , a rate-limiting enzyme required for DNA synthesis. TS produces a critical nucleotide for genome integrity and cellular economy in the DNA synthesis pathway .

Mode of Action

5’-Amino-5’-deoxythymidine inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue . This compound acts as a chain terminator of viral DNA during reverse transcription .

Biochemical Pathways

The antitumor activity of 5’-Amino-5’-deoxythymidine relies on the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound disrupts the replication of cancer cells, leading to their death. The induction of apoptosis, or programmed cell death, further contributes to the reduction of cancer cells .

Pharmacokinetics

It is known that the compound is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite . The rate of hydrolysis of 5’-Amino-5’-deoxythymidine diphosphate increases as the pH of the reaction mixture decreases .

Result of Action

The result of the action of 5’-Amino-5’-deoxythymidine is the inhibition of the replication of certain viruses, such as the herpes simplex virus . It also has broad antitumor activity, particularly against indolent lymphoid malignancies .

Action Environment

The action, efficacy, and stability of 5’-Amino-5’-deoxythymidine can be influenced by various environmental factors. For instance, the pH level can affect the rate of hydrolysis of the compound . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

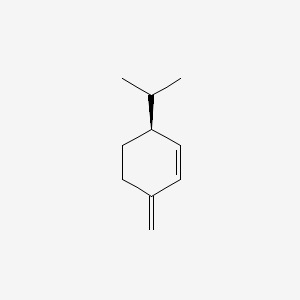

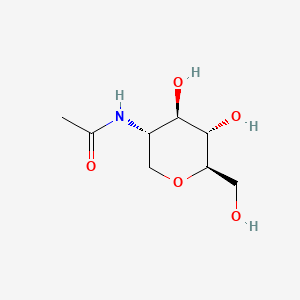

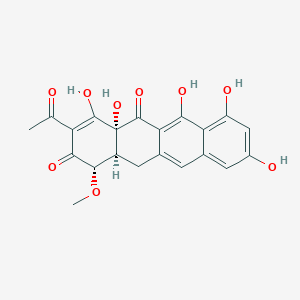

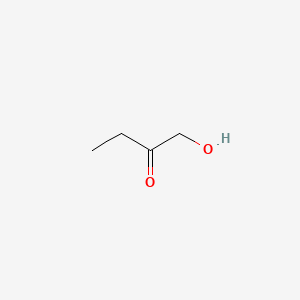

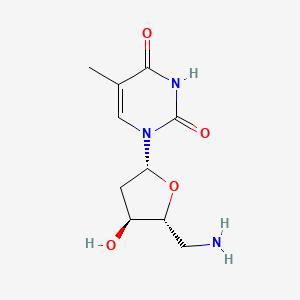

IUPAC Name |

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWLBQPICCQJFF-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876098 | |

| Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25152-20-9 | |

| Record name | 5'-Amino-5'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5'-Amino-5'-deoxythymidine interact with thymidine kinase?

A1: 5'-AdThd acts as an allosteric modulator of thymidine kinase (TK), the enzyme responsible for phosphorylating thymidine to thymidine monophosphate (dTMP). It preferentially inhibits the mammalian TK over the herpes simplex virus (HSV) encoded TK. [, ] This selective inhibition makes it a potential candidate for antiviral therapy. []

Q2: Does 5'-Amino-5'-deoxythymidine affect DNA synthesis?

A3: While 5'-AdThd can be incorporated into polynucleotides by DNA polymerase I in vitro, it forms phosphoramidate bonds that are more labile in acidic conditions compared to natural phosphodiester bonds. [, ] This property makes it a potential tool for generating sequence ladders in DNA analysis. [] In living cells, 5'-AdThd primarily acts by modulating TK activity rather than being directly incorporated into DNA. []

Q3: What is the molecular formula and weight of 5'-Amino-5'-deoxythymidine?

A3: The molecular formula of 5'-Amino-5'-deoxythymidine is C10H15N3O4, and its molecular weight is 241.25 g/mol.

Q4: Is there any spectroscopic data available on 5'-Amino-5'-deoxythymidine?

A5: Yes, 13C NMR studies have been conducted on 5'-AdThd derivatives to determine the conformational preference of the thymine base relative to the sugar ring. These studies indicate that 5'-AdThd predominantly adopts the anti conformation in aqueous solutions, similar to natural nucleotides. []

Q5: How do structural modifications of 5'-Amino-5'-deoxythymidine affect its activity?

A6: Adding a 3'-amino group to 5'-AdThd, creating 3',5'-diamino-3',5'-dideoxythymidine, unexpectedly abolished both the antiviral and antineoplastic activities observed with the individual 3'-amino and 5'-amino analogs. [, ] This suggests that the 3'-amino and 5'-amino groups might interfere with each other's mode of action.

Q6: What is known about the stability of 5'-Amino-5'-deoxythymidine?

A8: 5'-AdThd diphosphate exhibits pH-dependent stability, with increased hydrolysis rates at lower pH values. [] At pH 3, the diphosphate degrades to yield 5'-AdThd and thymine. [] This information is crucial for understanding the compound's stability in various biological environments and for developing appropriate formulation strategies.

Q7: What is the in vitro antiviral activity of 5'-Amino-5'-deoxythymidine?

A9: 5'-AdThd demonstrates potent antiviral activity against HSV-1 in vitro. [, , ] Synergistic antiviral effects have been observed when 5'-AdThd is combined with 5-iodo-2'-deoxyuridine. []

Q8: Are there any in vivo studies on the efficacy of 5'-Amino-5'-deoxythymidine?

A10: In a rabbit model of herpetic keratouveitis, topical administration of 10% and 15% 5'-AdThd eye drops proved significantly more effective than placebo and comparable in efficacy to idoxuridine. [] Additionally, in a neonatal mouse model, systemic 5'-AdThd did not exhibit the toxicity and teratogenicity observed with idoxuridine. [] These findings highlight the potential of 5'-AdThd as a safer alternative to existing antiviral treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate](/img/structure/B1215890.png)